

In-Depth Technical Guide to Antifungal Agent 54 (CAS: 2422019-78-9)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **antifungal agent 54**, a potent inhibitor of drug-resistant fungal strains. The information is curated for professionals in the fields of mycology, medicinal chemistry, and drug development, offering detailed insights into its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical Properties and Data

Antifungal agent 54, also referred to as compound A05 in seminal research, is a novel miconazole analogue.[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	2422019-78-9	[1]
Molecular Formula	C18H15Cl2FN2	_
Molecular Weight	428.19 g/mol	_
Melting Point	Not available in public sources	-
Boiling Point	Not available in public sources	
Solubility	Not available in public sources	_



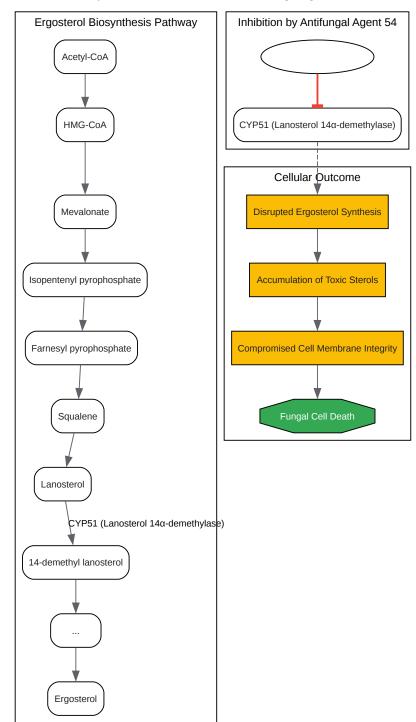
Biological Activity

Antifungal agent 54 has demonstrated significant efficacy against pathogenic fungi, particularly strains of Candida albicans that are resistant to fluconazole.[1] It exhibits minimum inhibitory concentration (MIC) values in the range of 0.25-1 μ g/mL against these resistant strains, indicating its potential as a next-generation antifungal therapeutic.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for **antifungal agent 54** is believed to be the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α -demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By inhibiting CYP51, **antifungal agent 54** disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the structure and function of the fungal cell membrane. This disruption results in the cessation of fungal growth and cell death.





Proposed Mechanism of Action of Antifungal Agent 54

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Caption: Inhibition of CYP51 by Antifungal Agent 54 in the ergosterol biosynthesis pathway.



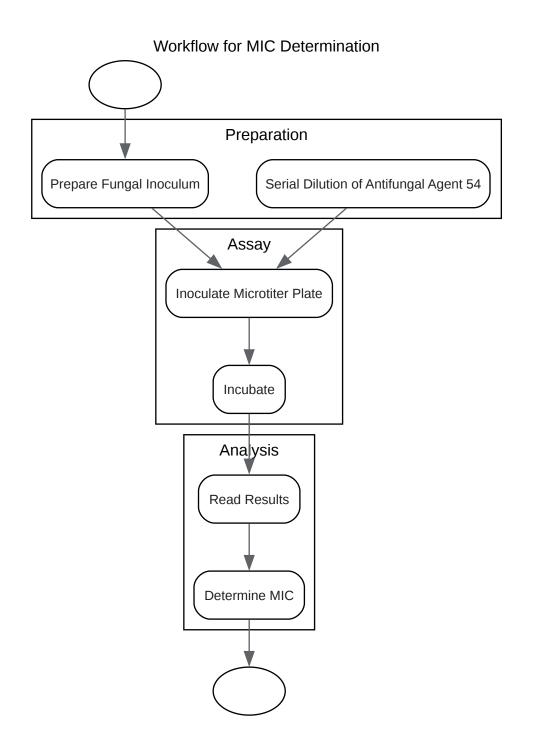
Experimental Protocols Synthesis of Antifungal Agent 54

A detailed, step-by-step synthesis protocol for **antifungal agent 54** is described in the primary literature by Xu H, et al. in the European Journal of Medicinal Chemistry, 2020, volume 198, article 112360. Due to copyright restrictions, the full experimental details from this publication cannot be reproduced here. Researchers are directed to the original publication for the complete synthesis methodology.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of **antifungal agent 54** against Candida albicans, based on standard broth microdilution methods.





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Caption: A generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC).



Methodology:

- Preparation of Fungal Inoculum: Candida albicans strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline or RPMI-1640 medium, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted to achieve the final desired inoculum concentration.
- Preparation of Antifungal Agent 54 Dilutions: A stock solution of antifungal agent 54 is
 prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a
 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired
 concentrations.
- Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing the fungal inoculum without the drug) and a sterility control well (containing medium only) are also included.
- Incubation: The inoculated microtiter plate is incubated at 35°C for 24-48 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of **antifungal agent 54** that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).

Conclusion

Antifungal agent 54 presents a promising avenue for the development of new treatments for fungal infections, particularly those caused by drug-resistant strains. Its potent activity against fluconazole-resistant Candida albicans and its targeted mechanism of action make it a compelling candidate for further preclinical and clinical investigation. The information and protocols provided in this guide are intended to support the research and development efforts of professionals in the field. For more detailed information, consulting the primary literature is highly recommended.



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References

- 1. medchemexpress.com [medchemexpress.com]
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